molecular formula C13H16ClNO3 B6644858 3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid

3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid

Cat. No. B6644858
M. Wt: 269.72 g/mol
InChI Key: PLBZMQZCAINZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid, commonly referred to as CBM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CBM is a white crystalline powder that is soluble in water and has a molecular weight of 323.8 g/mol.

Mechanism of Action

The mechanism of action of CBM is not fully understood. However, studies have shown that CBM inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CBM also has anti-inflammatory effects and can inhibit the production of inflammatory cytokines. Additionally, CBM has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have various biochemical and physiological effects. Studies have shown that CBM can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. CBM has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, CBM has been shown to have a positive effect on lipid metabolism and can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

CBM has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. CBM has also been extensively studied for its potential use in various scientific research applications, making it a promising compound for further research. However, one limitation of CBM is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on CBM. One area of research is to further investigate the mechanism of action of CBM, which may lead to the development of more effective therapeutic agents. Additionally, research can focus on the potential use of CBM in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Further studies can also investigate the potential side effects of CBM and its long-term safety profile. Overall, CBM is a promising compound that has the potential to be used in various scientific research applications.

Synthesis Methods

CBM can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoic acid with N-methylglycine. The resulting compound is then subjected to a series of chemical reactions, resulting in the formation of CBM. The synthesis method of CBM is a well-established process and has been described in various scientific journals.

Scientific Research Applications

CBM has been studied for its potential use in various scientific research applications. One of the most promising applications of CBM is in the field of cancer research. Studies have shown that CBM has anti-tumor effects and can inhibit the growth of cancer cells. CBM has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, CBM has been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory diseases.

properties

IUPAC Name

3-[(3-chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-7(13(17)18)9(3)15-12(16)10-5-4-6-11(14)8(10)2/h4-7,9H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBZMQZCAINZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)NC(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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